Phosphonous dichloride, (chloromethyl)-

Description

BenchChem offers high-quality Phosphonous dichloride, (chloromethyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Phosphonous dichloride, (chloromethyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

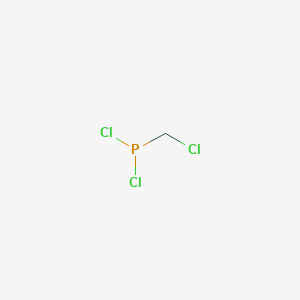

Structure

3D Structure

Properties

IUPAC Name |

dichloro(chloromethyl)phosphane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH2Cl3P/c2-1-5(3)4/h1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLUMKVGIQTWWKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(P(Cl)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH2Cl3P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20175885 | |

| Record name | Phosphonous dichloride, (chloromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20175885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2155-78-4 | |

| Record name | Phosphonous dichloride, (chloromethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002155784 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphonous dichloride, (chloromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20175885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Historical Context and Evolution of Synthesis

The synthesis of organophosphorus compounds has been a subject of intense research for over a century, with dichlorophosphines serving as crucial intermediates. Historically, the synthesis of alkyldichlorophosphines has involved various methodologies, including the alkylation of phosphorus trichloride (B1173362). However, the specific synthetic routes leading to (chloromethyl)dichlorophosphine are not as extensively documented in early literature as those for simpler alkyl or aryl dichlorophosphines.

A notable and specific method for the preparation of (chloromethyl)dichlorophosphine involves the desulfurization of chloromethylphosphonothioic dichloride. This reaction is of particular interest as it provides a direct pathway to the trivalent phosphorus compound from its pentavalent thio-analogue. The process typically employs a trivalent phosphorus compound, such as phenylphosphonous dichloride, to facilitate the removal of the sulfur atom.

Significance As a Building Block in Phosphorus Chemistry

The primary significance of (chloromethyl)dichlorophosphine lies in its utility as a versatile building block for the synthesis of a variety of phosphorus-containing heterocycles. It serves as a precursor for introducing the methine-phosphine (-CH=P-) moiety through cyclocondensation reactions.

A prominent application of (chloromethyl)dichlorophosphine is in [3+2] cyclocondensation reactions. tandfonline.com This strategy has proven effective in the synthesis of five-membered heterophospholes. For instance, its reaction with thioamides in the presence of a base leads to the formation of 1,3,4-thiazaphospholes. tandfonline.com This reaction is noteworthy as it provides a synthetic route to 1,3,4-thiazaphospholes that are unsubstituted at the 5-position. tandfonline.com

Similarly, (chloromethyl)dichlorophosphine reacts with amidines and related compounds to afford 1,3,4-diazaphospholes. tandfonline.com The versatility of this reagent is further demonstrated by its ability to participate in the synthesis of condensed heterocyclic systems. For example, the reaction with α-aminopyridine yields pyrido-1,3,4-diazaphospholes, which are 10π-electron heterophospholes. tandfonline.com

The following table summarizes some of the heterocyclic systems synthesized using (chloromethyl)dichlorophosphine as a key building block:

| Starting Material | Heterocyclic Product | Reference |

| Thiobenzamide | 1,3,4-Thiazaphosphole | tandfonline.com |

| S-Methyl-N-methyl-isothiuronium iodide | 1H- and 3H-1,3,4-Diazaphospholes | tandfonline.com |

| 2-Aminothiazolidine | 3H-1,3,4-Diazaphosphole derivative | tandfonline.com |

| α-Aminopyridine | Pyrido-1,3,4-diazaphosphole | tandfonline.com |

These examples underscore the importance of (chloromethyl)dichlorophosphine in expanding the library of known organophosphorus heterocycles, particularly those containing dicoordinate phosphorus.

Structural Framework and Relevance for Chemical Transformation

Established Synthetic Routes and Reaction Conditions

The most conventional methods for synthesizing alkyl- and aryldichlorophosphines rely on direct reactions involving phosphorus trichloride (B1173362) and a suitable carbon-based reactant. These methods are often scalable and form the basis of industrial production for related compounds.

A primary route for forming the chloromethyl-phosphorus bond is through the reaction of a halogenated methane (B114726) derivative with a phosphorus source. This approach is analogous to the well-documented synthesis of methyldichlorophosphine (B1584959) from methyl halides. wikipedia.orggoogle.com The reaction typically involves the electrophilic alkylation of phosphorus trichloride using a dihalogenated methane, such as dichloromethane (B109758) or chloroiodomethane, in the presence of a Lewis acid catalyst like aluminum trichloride (AlCl₃).

The catalyst activates the phosphorus trichloride, making it more susceptible to alkylation by the halogenated methane. The process generates an intermediate complex which is subsequently reduced or dissociated to yield the final product. wikipedia.orggoogle.comgoogle.com

Reaction Scheme Example: CH₂Cl₂ + PCl₃ --(AlCl₃)--> [ClCH₂PCl₃]⁺[AlCl₄]⁻ This intermediate can then be processed to yield ClCH₂PCl₂.

Phosphorus trichloride (PCl₃) is a fundamental precursor in the majority of established synthetic pathways due to its commercial availability and reactivity. wikipedia.org It serves as the source of the dichlorophosphino group (-PCl₂).

In Friedel-Crafts-type reactions, PCl₃ reacts with hydrocarbons in the presence of a catalyst. While typically used for aromatic substrates, similar principles apply to the alkylation with halogenated methanes. rsc.orgresearchgate.netfao.org The reaction conditions for such processes are critical and are summarized in the table below.

Table 1: Typical Reaction Conditions for Synthesis via PCl₃ Alkylation

| Parameter | Condition | Purpose |

| Reactants | Halogenated Methane (e.g., CH₂Cl₂), Phosphorus Trichloride (PCl₃) | Carbon source and phosphorus source |

| Catalyst | Aluminum Trichloride (AlCl₃) | Lewis acid to facilitate electrophilic attack |

| Solvent | Often neat or a non-polar solvent like petroleum ether | Reaction medium |

| Temperature | Varies; can be initiated at room temperature but may require heating | To overcome activation energy |

| Post-treatment | Reduction (e.g., with aluminum powder) or dissociation (e.g., with NaCl) | To break down the intermediate complex and isolate the product |

Novel and Advanced Synthetic Approaches

Advanced synthetic strategies offer alternative pathways that may provide greater control over the reaction but often involve multiple steps. These methods frequently utilize precursor molecules where the phosphorus atom is temporarily bonded to a nitrogen atom.

An alternative strategy involves the use of aminophosphine (B1255530) precursors. In this multi-step approach, the highly reactive P-Cl bonds of phosphorus trichloride are first substituted with less reactive P-N bonds. This creates a stable intermediate that can undergo C-P bond formation, followed by the regeneration of the P-Cl bonds.

The initial step is the reaction of PCl₃ with a primary or secondary amine to form an aminodichlorophosphine (R₂NPCl₂) or a diaminomonochlorophosphine ((R₂N)₂PCl). researchgate.net This intermediate can then be reacted with a chloromethylating agent. The final step involves the cleavage of the P-N bond(s) using a reagent like hydrogen chloride (HCl) to yield the desired (chloromethyl)dichlorophosphine. nih.gov This method allows for a more controlled synthesis, avoiding some of the harsh conditions of direct alkylation.

The cleavage of a silicon-nitrogen (Si-N) bond provides another route to form the P-N bonds necessary for the aminophosphine intermediate strategy. N-silylamines, such as hexamethyldisilazane (B44280) ((Me₃Si)₂NH), can react with phosphorus trichloride. In this reaction, the Si-N bond is cleaved, and a P-N bond is formed, with the concurrent production of a volatile and stable chlorosilane (Me₃SiCl). rsc.org

Reaction Scheme Example: PCl₃ + (Me₃Si)₂NH → Cl₂P-N(H)SiMe₃ + Me₃SiCl

This method is advantageous because the byproduct, trimethylsilyl (B98337) chloride, is easily removed. The resulting silylated aminophosphine can then be used in subsequent steps, similar to the intermediates described in section 2.2.1, ultimately leading to the target molecule after P-C bond formation and P-N bond cleavage. While established in broader synthetic chemistry, its specific application for producing (chloromethyl)dichlorophosphine is less documented and represents a specialized approach.

Nucleophilic substitution is the core reaction mechanism underpinning the advanced synthetic approaches. The synthesis begins with the nucleophilic attack of an amine on one of the phosphorus atoms in PCl₃, displacing a chloride ion and forming an aminodichlorophosphine. researchgate.net This is a classic example of nucleophilic substitution at a phosphorus(III) center.

The process can be reversed in the final step of the synthesis. After the chloromethyl group has been attached to the phosphorus atom of the amino-phosphine intermediate, the amino group is removed and replaced by chlorine. This is achieved by treating the intermediate with excess hydrogen chloride. The nitrogen atom of the amino group is protonated, turning it into a good leaving group, which is then displaced by a chloride ion to form the final P-Cl bond. This sequence of forming and cleaving P-N bonds via nucleophilic substitution allows for a modular and controllable synthesis. rsc.org

Reactions with Organolithium and Grignard Reagents

The reaction of (chloromethyl)phosphonous dichloride with organolithium and Grignard reagents represents a fundamental approach for the formation of carbon-phosphorus bonds, leading to the introduction of a wide range of organic substituents. These highly reactive organometallic species act as powerful nucleophiles, readily displacing the chloride atoms on the phosphorus center. However, the high reactivity of these reagents can sometimes lead to multiple substitutions, resulting in complex product mixtures. chemistryviews.org

The nature of the organometallic reagent and the reaction conditions can significantly influence the outcome and stereochemistry of the reaction. Theoretical studies on the reaction of a hindered chlorophosphine with Grignard reagents have indicated that the mechanistic pathway can vary. nih.gov For instance, aliphatic Grignard reagents may proceed through a backside S(_N)2@P mechanism, leading to an inversion of configuration at the phosphorus center. In contrast, aromatic Grignard reagents might favor a novel S(_N)2@Cl mechanism followed by a frontside S(_N)2@C attack. nih.gov These findings suggest that the steric and electronic properties of the nucleophile play a crucial role in determining the reaction trajectory.

While direct conversion of phosphonates to phosphine (B1218219) oxides using organometallic reagents has been reported to result in low yields, the use of phosphonic dichlorides as starting materials is a more established route. rsc.org The reaction of (chloromethyl)phosphonous dichloride with one equivalent of an organolithium or Grignard reagent can lead to the formation of the corresponding (chloromethyl)phosphinous chloride, which can be further functionalized. The addition of a second equivalent of the same or a different organometallic reagent can then yield tertiary phosphine oxides after an oxidative workup.

The reaction of di-Grignard reagents with phosphonous dichlorides is a classical method for the synthesis of phospholanes. anu.edu.au This strategy has been extended to the preparation of annulated phospholane (B1222863) oxides, demonstrating the utility of these reactions in constructing cyclic phosphorus compounds. anu.edu.auresearchgate.net

Table 1: Examples of Reactions of Dichlorophosphines with Organometallic Reagents

| Dichlorophosphine | Organometallic Reagent | Product Type | Reference |

| Aryl-dichlorophosphines | Organozinc reagents | Aryl-dichlorophosphines | chemistryviews.org |

| Phosphonic dichlorides | Di-Grignard reagents | Annulated phospholane oxides | anu.edu.auresearchgate.net |

| Phosphoryl chloride | Perfluoroalkyl Grignard reagents | Perfluoroalkyl phosphonic dichlorides | dntb.gov.ua |

| Phenylphosphonic dichloride | Perfluoroalkyl Grignard reagents | Perfluoroalkyl phenylphosphinic chlorides | dntb.gov.ua |

This table provides examples of reactions with related dichlorophosphine compounds to illustrate the general reactivity patterns.

Cascade Reactions for Complex Architectures

Cascade reactions, also known as tandem or domino reactions, are powerful synthetic strategies that allow for the formation of multiple chemical bonds in a single operation, leading to a rapid increase in molecular complexity from simple starting materials. 20.210.105 These processes are highly atom-economical and environmentally friendly as they reduce the number of synthetic steps, purification procedures, and the amount of waste generated. 20.210.105 While specific examples of cascade reactions commencing directly from (chloromethyl)phosphonous dichloride are not extensively documented in readily available literature, its reactive nature makes it a prime candidate for incorporation into such sequences for the synthesis of complex phosphorus-containing heterocycles.

The general principle of employing phosphorus-containing compounds in cascade reactions is well-established. For instance, cascade reactions involving nitrogen and phosphorus-containing ylides have been utilized to construct novel polyfunctional phosphorus ylides and heterocyclic betaines. researchgate.net The versatility of organophosphorus compounds is further highlighted in their use in tandem addition reactions of nucleophilic and electrophilic reagents to vinyl phosphinates, enabling the stereoselective formation of congested tertiary carbons. nih.gov

Given the presence of two reactive P-Cl bonds and a C-Cl bond, (chloromethyl)phosphonous dichloride possesses multiple sites for sequential reactions. A hypothetical cascade sequence could involve the initial reaction of one P-Cl bond with a difunctional nucleophile, followed by an intramolecular reaction involving the remaining P-Cl or the C-Cl bond to form a heterocyclic ring. Subsequent functionalization could then lead to the construction of more elaborate polycyclic systems. The development of such cascade reactions involving (chloromethyl)phosphonous dichloride would open new avenues for the efficient synthesis of novel and structurally diverse organophosphorus compounds with potential applications in catalysis, materials science, and medicinal chemistry.

Nucleophilic Substitution Reactions at the Phosphorus Center

The core reactivity of (chloromethyl)phosphonous dichloride involves the sequential displacement of its two chlorine atoms by nucleophiles. This process occurs through a nucleophilic substitution mechanism at the phosphorus center, which can be influenced by the nature of the attacking nucleophile and the reaction conditions.

Substitution with Amine-Based Nucleophiles

Primary and secondary amines are effective nucleophiles that readily react with (chloromethyl)phosphonous dichloride. The lone pair of electrons on the nitrogen atom attacks the electrophilic phosphorus atom, leading to the displacement of a chloride ion. This reaction typically proceeds in a stepwise manner, allowing for the sequential replacement of the two chlorine atoms.

The initial reaction with a primary amine yields a P-(chloromethyl)phosphonamidous chloride. This intermediate is still reactive and can undergo a second substitution with another molecule of the amine to form a P-(chloromethyl)phosphonous diamide (B1670390). The general mechanism is analogous to the acylation of amines by acyl chlorides, involving a nucleophilic addition-elimination pathway.

These phosphonous diamide intermediates are key precursors for the synthesis of various heterocyclic compounds. For instance, pyrolysis of certain phosphonous diamides can lead to the formation of cyclodiphosphazanes. rsc.org The chloromethyl group often remains intact during the initial substitution, allowing for its participation in subsequent cyclization steps. A related example shows that 2-chloromethylphenyl(methyl)phosphinic chloride reacts with amines to generate N-aryl-2-chloromethylphenyl(methyl)phosphinamides, which can then undergo intramolecular cyclization. beilstein-journals.org

Table 1: Products from Reaction of (Chloromethyl)phosphonous Dichloride with Primary Amines

| Reactant | Intermediate Product | Final Product |

| Primary Amine (R-NH₂) | P-(chloromethyl)-N-alkylphosphonamidous chloride | P-(chloromethyl)-N,N'-dialkylphosphonous diamide |

Reactions with Organometallic Nucleophiles

Organometallic reagents, such as Grignard reagents (RMgX) and organolithium reagents (RLi), are potent carbon-based nucleophiles that react with (chloromethyl)phosphonous dichloride to form new phosphorus-carbon bonds. libretexts.orglibretexts.org These reactions are a common method for the synthesis of phosphines. The highly polarized carbon-metal bond in these reagents allows the organic group to act as a carbanion, attacking the electrophilic phosphorus center and displacing the chloride ions. chemistryviews.org

The reaction typically proceeds via an S_N2-type mechanism at the phosphorus atom (S_N2@P). rsc.org However, the high reactivity of Grignard and organolithium reagents can lead to multiple substitutions, resulting in a mixture of products where one or both chlorine atoms are replaced by the organic group. chemistryviews.org Over-alkylation can be a significant side reaction.

To achieve greater selectivity and avoid side reactions, less nucleophilic organometallic reagents, such as organozinc compounds, can be employed. chemistryviews.org These reagents are generally more tolerant of other functional groups and can lead to the selective formation of the desired mono- or disubstituted products.

Table 2: Reactivity of Organometallic Reagents with Dichlorophosphines

| Organometallic Reagent | General Formula | Reactivity | Selectivity Issues |

| Grignard Reagent | R-MgX | High | Prone to over-alkylation |

| Organolithium Reagent | R-Li | Very High | Prone to over-alkylation |

| Organozinc Reagent | R₂Zn | Moderate | Higher selectivity |

Cyclization Reactions and Phosphorus Heterocycle Formation

A significant aspect of the chemistry of (chloromethyl)phosphonous dichloride is its use as a building block for the synthesis of phosphorus-containing heterocycles. The bifunctional nature of its derivatives, containing both a reactive phosphorus center and a chloromethyl group, allows for intramolecular cyclization reactions.

Formation of 2-Phosphaindolizine Derivatives

2-Phosphaindolizines, also known as 1,3-azaphospholo[1,5-a]pyridines, can be synthesized through methods that involve 1,5-electrocyclization. researchgate.net A relevant synthetic route involves the reaction of N-(alkoxycarbonylmethyl)pyridinium bromides with phosphorus trichloride in the presence of a base like triethylamine. researchgate.net This reaction proceeds through the formation of an N-pyridinium dichlorophosphinomethylide intermediate. This intermediate can then disproportionate to generate a bis(N-pyridinium ylidyl)phosphenium chloride, which subsequently undergoes a 1,5-electrocyclization to furnish the 2-phosphaindolizine ring system. researchgate.net While this synthesis starts from PCl₃, the formation of a dichlorophosphinomethylide intermediate is conceptually linked to the reactivity of (chloromethyl)phosphonous dichloride derivatives.

Synthesis of Azaphospholo[1,5-a]quinoline

The synthesis of azaphospholo[1,5-a]quinoline systems has been reported through various synthetic strategies. For example, researchgate.netresearchgate.netazaphospholo[4,5-f]quinolines have been prepared starting from quinolin-6-amine. researchgate.net This multi-step synthesis involves iodination, cross-coupling with diethyl phosphite (B83602), reduction to a primary phosphine, and subsequent ring closure to form the azaphosphole ring. researchgate.net However, a direct synthetic route for the formation of azaphospholo[1,5-a]quinoline derivatives starting specifically from (chloromethyl)phosphonous dichloride is not prominently described in the surveyed literature.

Generation of Diannulated 1,4,2-Diazaphospholium Salts

A one-pot method for the synthesis of diannulated 1,4,2-diazaphospholium triflate salts has been developed. researchgate.net This procedure involves a trimethylsilyl triflate-mediated self-condensation of dichlorophosphaneyl aza-polycyclic aromatic hydrocarbons. These precursors are typically synthesized from the corresponding aza-aromatic compound and phosphorus trichloride. researchgate.net Although this demonstrates a route to related phosphorus heterocycles, a direct pathway for the generation of diannulated 1,4,2-diazaphospholium salts originating from (chloromethyl)phosphonous dichloride is not explicitly detailed.

4+1 Cyclocondensation Strategies

The construction of five-membered rings via [4+1] cyclocondensation is a powerful strategy in synthetic chemistry, particularly for phosphorus heterocycles. In these reactions, a four-atom component reacts with a one-atom component that possesses two leaving groups. Dichlorophosphines, such as (chloromethyl)dichlorophosphine, are classic examples of one-atom components that can provide the phosphorus heteroatom to the ring system. This strategy allows for the synthesis of various phosphole derivatives.

Copper-Catalyzed Cycloaddition to 1,3-Azaphospholes

Copper-catalyzed cycloaddition reactions are fundamental in modern organic synthesis for the formation of heterocyclic compounds. The synthesis of 1,3-azaphosphole analogues, which are five-membered rings containing phosphorus and nitrogen, is an area of active research due to their potential applications. While various synthetic routes to these heterocycles exist, including those utilizing palladium-catalyzed coupling reactions or radical cyclizations, the direct copper-catalyzed cycloaddition involving (chloromethyl)dichlorophosphine as a primary building block is not extensively detailed in the literature. The synthesis of related phosphorus-containing heterocycles often involves multi-step processes and the use of more complex organophosphorus precursors.

Electrophilic Transformations at Phosphorus

The trivalent phosphorus atom in (chloromethyl)dichlorophosphine possesses a lone pair of electrons, making it nucleophilic and susceptible to attack by electrophiles. Electrophilic substitution reactions at a P(III) center are a primary class of transformations for these compounds.

The general mechanism for a bimolecular electrophilic substitution (SE2) at phosphorus involves the front-side attack of a positively charged or polarized electrophile (Y⁺) on the electron-rich phosphorus center. This interaction leads to the formation of a new P-Y bond and results in a positively charged phosphonium (B103445) intermediate. This process typically occurs with the retention of the absolute configuration at the phosphorus atom. This is in contrast to bimolecular nucleophilic substitution (SN2) reactions at phosphorus, which generally proceed with an inversion of configuration.

Table 1: General Characteristics of Electrophilic Substitution at P(III) Centers

| Feature | Description |

|---|---|

| Mechanism | Bimolecular Electrophilic Substitution (SE2) |

| Attacking Species | Electrophile (e.g., alkyl halides, carbonyl compounds) |

| Phosphorus Center Role | Nucleophile (lone pair donor) |

| Intermediate | Positively charged phosphonium species |

| Stereochemistry | Generally proceeds with retention of configuration |

Halogenation and Oxidation Processes

(Chloromethyl)dichlorophosphine, as a P(III) compound, readily undergoes oxidation to the more stable pentavalent state. This can be achieved through reactions with various halogenating and oxidizing agents.

Reactivity with Halogenating Agents (e.g., XeF₂, SO₂Cl₂)

Halogenating agents serve to both introduce additional halogen atoms and oxidize the phosphorus center from P(III) to P(V).

Sulfuryl Chloride (SO₂Cl₂): This reagent is a versatile source of chlorine and is used for the chlorination of a wide range of organic compounds, including alkanes, alkenes, and ethers, often through a free-radical mechanism. In organophosphorus chemistry, SO₂Cl₂ acts as an oxidizing chlorinating agent. It is expected to react with (chloromethyl)dichlorophosphine to yield the corresponding pentavalent phosphorus compound, (chloromethyl)phosphonic dichloride (ClCH₂P(O)Cl₂). The reaction involves the oxidation of the phosphorus center from +3 to +5. The reactivity of sulfuryl chloride can be potent, and reactions are often exothermic.

Xenon Difluoride (XeF₂): While specific studies on the reaction of (chloromethyl)dichlorophosphine with XeF₂ are not readily available, XeF₂ is known as a powerful fluorinating agent that reacts with P(III) compounds. By analogy, it is anticipated that XeF₂ would oxidize and fluorinate the phosphorus center to yield various fluorinated P(V) species.

Disproportionation Reactions of Halogenated Intermediates

Disproportionation is a type of redox reaction where a species is simultaneously oxidized and reduced. In the context of phosphorus chemistry, halogenated intermediates can sometimes undergo such reactions. For instance, the addition of a halogen (X₂) to a dichlorophosphine like (chloromethyl)dichlorophosphine would initially form a pentacoordinate P(V) intermediate, (chloromethyl)tetrachlorophosphorane (ClCH₂PCl₄). While these phosphoranes can be stable, under certain conditions, such as in the presence of catalysts or upon heating, they may undergo complex rearrangements or disproportionation, although specific mechanisms for this substrate are not well-documented. The stability and subsequent reactivity of such halogenated intermediates are highly dependent on the substituents attached to the phosphorus atom and the reaction conditions.

Radical Pathways in Phosphine Synthesis and Reactivity

While specific literature detailing radical pathways directly in the synthesis of (chloromethyl)phosphonous dichloride is not abundant, the general principles of radical reactions in organophosphorus chemistry provide a framework for understanding its potential behavior. The synthesis of related compounds, such as methylphosphonic dichloride, can involve chlorination reactions which may proceed through radical mechanisms under certain conditions, such as initiation by UV light or radical initiators. youtube.com

The reactivity of trivalent phosphorus compounds, like (chloromethyl)phosphonous dichloride, is influenced by the lone pair of electrons on the phosphorus atom, which can participate in single-electron transfer processes to initiate radical reactions. The C-P bond in phosphines can be susceptible to homolytic cleavage, especially when substituents can stabilize the resulting radicals. The bond dissociation energy of the P-C bond is a key factor in determining the likelihood of such radical processes.

In the broader context of phosphine reactivity, radical additions to unsaturated bonds are well-documented. libretexts.org These reactions typically involve the formation of a phosphorus-centered radical, which then adds to a double or triple bond. While (chloromethyl)phosphonous dichloride itself does not possess unsaturated bonds for intramolecular radical addition, it could potentially react with other unsaturated molecules through a radical mechanism.

Furthermore, the presence of a C-Cl bond introduces the possibility of radical reactions involving this functional group. Homolytic cleavage of the C-Cl bond could generate a chloromethyl radical and a dichlorophosphinyl radical, which could then participate in various propagation steps. The activation of C-Cl bonds in radical oxidative addition reactions has been observed in transition metal chemistry, suggesting the potential for such pathways under appropriate conditions. nih.gov

Intramolecular Rearrangements

Intramolecular rearrangements are a common feature in the chemistry of organophosphorus compounds, often driven by the thermodynamic stability of the products. For trivalent phosphorus compounds, the Arbuzov reaction is a classic example of a rearrangement, although it typically involves phosphite esters reacting with alkyl halides to form phosphonates.

In the case of (chloromethyl)phosphonous dichloride, an analogous intramolecular rearrangement could potentially occur, leading to the formation of its isomer, methylphosphonyl dichloride. This type of rearrangement would involve the migration of the chloromethyl group or a chlorine atom. However, specific studies detailing this particular intramolecular rearrangement of (chloromethyl)phosphonous dichloride are not extensively documented in the readily available literature.

The study of related α-halo ketones, which undergo the Favorskii rearrangement, provides a conceptual parallel for the rearrangement of α-halo phosphines. youtube.com This reaction involves the formation of a cyclopropanone (B1606653) intermediate from an enolate. While the mechanism for a phosphine would differ, the principle of an intramolecular nucleophilic attack leading to a rearranged product is relevant.

Additionally, the cleavage of the carbon-phosphorus bond in chloromethyl-phosphorus compounds has been observed under certain conditions, such as reaction with phosphorus pentachloride, leading to different phosphorus-containing products. cdnsciencepub.com While not a classic intramolecular rearrangement, this demonstrates the reactivity of the C-P bond in this class of compounds and its potential to undergo transformations that alter the molecular skeleton.

Advanced Spectroscopic Characterization Methodologies in Chloromethyl Dichlorophosphine Research

Multinuclear Nuclear Magnetic Resonance (NMR) Spectroscopy

Multinuclear NMR spectroscopy stands as a cornerstone in the study of (chloromethyl)dichlorophosphine, offering a non-destructive means to probe the atomic-level environment of phosphorus, carbon, hydrogen, and other relevant nuclei.

³¹P NMR spectroscopy is exceptionally powerful for characterizing phosphorus-containing compounds due to the 100% natural abundance and spin ½ nucleus of the phosphorus-31 isotope. The chemical shift (δ) in ³¹P NMR is highly sensitive to the electronic environment and coordination number of the phosphorus atom, making it an excellent tool for structural elucidation.

In the context of (chloromethyl)dichlorophosphine, the trivalent phosphorus atom is expected to exhibit a characteristic chemical shift in a specific region of the ³¹P NMR spectrum. Upon reaction, changes in the substituents or the oxidation state of the phosphorus atom lead to significant shifts. For instance, oxidation of the phosphine (B1218219) to a phosphine oxide or its coordination to a metal center would result in a dramatic change in the ³¹P chemical shift, providing direct evidence of the chemical transformation. Coupling constants, particularly phosphorus-carbon (J-P,C) and phosphorus-hydrogen (J-P,H) couplings, offer further structural information, helping to confirm the connectivity within the molecule. sci-hub.st Theoretical calculations are often employed to interpret the structural significance of these NMR shifts. rsc.org

Table 1: Illustrative ³¹P NMR Chemical Shift Data for Related Compounds

| Compound Class | Typical ³¹P Chemical Shift (ppm) |

| Trivalent Phosphines (R₃P) | -60 to +40 |

| Phosphine Oxides (R₃P=O) | +25 to +110 |

| Phosphonium (B103445) Salts ([R₄P]⁺) | +15 to +40 |

| Chlorophosphines (R₂PCl) | +80 to +220 |

Note: This table provides general ranges and the exact shift for (chloromethyl)dichlorophosphine would depend on specific experimental conditions.

Many reactions involving organophosphorus compounds proceed through transient intermediates that are highly reactive at ambient temperatures. Low-temperature NMR spectroscopy is a critical technique for observing and characterizing these fleeting species. By slowing down reaction kinetics at reduced temperatures, intermediates can accumulate to detectable concentrations, allowing for their structural identification. This methodology is vital for mapping out detailed reaction pathways and understanding the mechanisms of reactions involving (chloromethyl)dichlorophosphine, such as its substitutions or oxidations.

While ³¹P NMR focuses on the phosphorus center, ¹H and ¹³C NMR spectroscopy provide essential information about the organic framework of the molecule. d-nb.info

¹H NMR: This technique is used to identify the protons in the (chloromethyl) group. The chemical shift of the -CH₂Cl protons and their coupling to the ³¹P nucleus (²J-P,H) are characteristic features that confirm the structure.

¹³C NMR: The carbon nucleus of the chloromethyl group also exhibits a characteristic chemical shift and coupling to the phosphorus atom (¹J-P,C). rsc.org This coupling is particularly valuable for confirming the direct bond between the carbon and phosphorus atoms. In studies of derivatives, ¹H and ¹³C NMR are used to characterize the structure of new organic groups that have been attached to the phosphorus atom. rsc.orgbeilstein-journals.orgrsc.org

When (chloromethyl)dichlorophosphine is used as a precursor to synthesize fluorinated analogues, ¹⁹F NMR becomes an invaluable analytical tool. nih.gov The ¹⁹F nucleus has a spin of ½ and is 100% naturally abundant, providing high sensitivity. Key advantages of ¹⁹F NMR include:

Wide Chemical Shift Range: This minimizes the likelihood of signal overlap, even in complex molecules with multiple fluorine atoms. thermofisher.com

High Sensitivity to Electronic Environment: The ¹⁹F chemical shift is very sensitive to subtle changes in molecular structure.

Coupling Information: ¹⁹F-¹⁹F, ¹⁹F-¹H, and ¹⁹F-³¹P coupling constants provide detailed information about molecular connectivity and conformation. semanticscholar.orgbeilstein-journals.org

This technique is crucial for confirming the successful incorporation of fluorine into the target molecule and for distinguishing between different isomers. nih.gov

Single-Crystal X-ray Diffraction for Molecular and Crystal Structure Determination

By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed electron density map of the molecule can be generated, from which the atomic positions are determined with high precision. aalto.finih.gov This information is critical for understanding steric effects, intermolecular interactions in the solid state, and for validating structures proposed by other spectroscopic methods.

Table 2: Information Obtained from Single-Crystal X-ray Diffraction

| Parameter | Description |

| Bond Lengths | The precise distance between the nuclei of two bonded atoms. |

| Bond Angles | The angle formed between three connected atoms. |

| Torsional Angles | The dihedral angle describing the rotation around a chemical bond. |

| Crystal Packing | The arrangement of molecules within the crystal lattice. |

| Absolute Configuration | The absolute stereochemistry of chiral molecules. |

UV/Visible Spectroscopy in Electronic Structure Studies

UV/Visible spectroscopy probes the electronic transitions within a molecule by measuring its absorbance of light in the ultraviolet and visible regions of the electromagnetic spectrum. libretexts.org While simple, saturated molecules like (chloromethyl)dichlorophosphine itself may not show strong absorption in the accessible UV-Vis range (200-800 nm), its derivatives and reaction products, particularly those involving conjugated systems or transition metal complexes, can be effectively studied. scribd.comscispace.com

The absorption of UV or visible light promotes an electron from a lower energy orbital, such as a non-bonding (n) or a π-bonding orbital, to a higher energy anti-bonding orbital (π* or σ). slideshare.netyoutube.com The most common transitions observed for organic compounds are π → π and n → π*. The wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) provide insights into the electronic structure of the molecule. This technique is particularly useful for studying the formation of chromophores in products derived from (chloromethyl)dichlorophosphine.

Computational and Theoretical Chemistry Studies of Chloromethyl Dichlorophosphine

Density Functional Theory (DFT) Investigations of Reaction Mechanisms

No specific DFT studies on the reaction mechanisms of (chloromethyl)dichlorophosphine were found in the reviewed literature. Consequently, a detailed discussion on its reaction pathways, transition structures, activation energies, and selectivity predictions cannot be provided.

Elucidation of Reaction Pathways and Transition Structures

Data not available in the scientific literature.

Calculation of Activation Energies and Exothermicities

Data not available in the scientific literature.

Prediction of Regioselectivity and Stereoselectivity

Data not available in the scientific literature.

Electronic Structure Analysis and Reactivity Prediction

Specific electronic structure analyses, such as MEP mapping or NBO analysis, for (chloromethyl)dichlorophosphine are absent from the available scientific publications. This prevents a detailed assessment of its reactive sites and molecular stability based on these computational methods.

Molecular Electrostatic Potential (MEP) Mapping of Reactive Sites

Data not available in the scientific literature.

Natural Bond Orbital (NBO) Analysis for Stability Assessment

Data not available in the scientific literature.

Nucleus-Independent Chemical Shift (NICS) for Aromaticity Characterization

While (Chloromethyl)dichlorophosphine itself is not an aromatic compound, it serves as a crucial precursor in the synthesis of heterocyclic compounds where aromaticity is a key feature. For instance, (Chloromethyl)dichlorophosphine has been used in the synthesis of diannulated 1,4,2-diazaphospholium triflate salts. acs.org These resulting five-membered ring cations exhibit significant aromatic character, which has been computationally verified through NICS calculations.

The aromaticity of these N,P-doped π-extended systems was compared to the benchmark aromatic compound, benzene (B151609). The calculated NICS values for the diazaphospholium cations, measured at 0.6 Å and 1.0 Å above the ring centroid, confirm their aromatic nature, although the degree of aromaticity varies with the specific annulated structure attached to the diazaphosphole core. acs.org

| Compound | NICS(0.6) | NICS(1.0) |

|---|---|---|

| Dipyridinium Derivative (2a+) | -6.1 | -8.2 |

| Quinoline Derivative (2b+) | -5.6 | -7.6 |

| Phenanthridine Derivative (2c+) | -5.1 | -7.1 |

| Benzothiazole Derivative (2d+) | -3.1 | -5.5 |

| Benzene | -7.8 | -9.7 |

The data indicate that the dipyridinium derivative (2a+) shows an aromaticity comparable to that of benzene at 1.0 Å. acs.org The other derivatives are less aromatic, as shown by the decreasing magnitude of their negative NICS values, but they all maintain a strong aromatic character in the five-membered ring. acs.org This research highlights the role of (Chloromethyl)dichlorophosphine as a building block for creating novel aromatic systems, whose properties are elucidated through computational tools like NICS.

Quantum Mechanical Calculations for Intermolecular Interactions

Quantum mechanical (QM) calculations are fundamental tools for investigating the nature and strength of intermolecular interactions. These non-covalent forces, such as hydrogen bonds, van der Waals forces, and dipole-dipole interactions, govern the physical properties of substances, their aggregation states, and their interactions in biological and chemical systems. For organophosphorus compounds, QM methods like ab initio calculations and Density Functional Theory (DFT) provide detailed insights into their interaction mechanisms at a molecular level.

Furthermore, QM calculations are used to explore the interactions of organophosphorus compounds with water and biological molecules. Studies on bisphosphonates have detailed intramolecular hydrogen bonding and their intermolecular hydrogen bonding networks with explicit water molecules. rsc.org In the context of toxicology and pharmacology, QM cluster models are used to investigate the interaction between organophosphorus pesticides and the active sites of enzymes like acetylcholinesterase. mdpi.com These calculations can elucidate reaction mechanisms and compute reaction enthalpies, revealing the strength of binding and the nature of the interactions, such as π-alkyl and π-π stacking interactions between the pesticide and amino acid residues. mdpi.com

The general workflow for such a computational study on a molecule like (Chloromethyl)dichlorophosphine would involve:

Geometry Optimization: Calculating the lowest energy structure of the monomer and any molecular clusters (e.g., dimers or complexes with other molecules).

Interaction Energy Calculation: Determining the binding energy of the molecular complex. This is often corrected for basis set superposition error (BSSE) to improve accuracy.

Analysis of Interaction Type: Using methods like Natural Bond Orbital (NBO) analysis or Atoms-in-Molecules (AIM) theory to characterize the specific types of non-covalent interactions (e.g., hydrogen bonds, halogen bonds) that stabilize the complex. researchgate.net

These theoretical studies are crucial for predicting bulk properties, understanding reaction pathways, and designing new molecules with specific interaction capabilities.

Applications of Chloromethyl Dichlorophosphine in Advanced Chemical Synthesis and Materials Science

Precursor for Novel Phosphorus-Containing Heterocycles

The reactivity of the dichlorophosphino group makes (chloromethyl)dichlorophosphine a valuable precursor for the construction of various phosphorus-containing heterocyclic systems. The phosphorus atom can be readily incorporated into cyclic structures through reactions with suitable difunctional organic molecules, leading to the formation of stable ring systems with unique chemical and physical properties.

Phosphaindolizines, also known as 1,3-azaphospholo[1,5-a]pyridines, are a class of phosphorus-containing heterocycles analogous to indolizines. While specific examples detailing the use of (chloromethyl)dichlorophosphine in the synthesis of phosphaindolizines are not prevalent in the reviewed literature, the established synthetic routes for these systems often involve the use of phosphorus trichloride (B1173362) (PCl₃). One common method involves the reaction of a substituted pyridinium (B92312) salt, such as a 2-alkyl-1-phenacylpyridinium bromide, with phosphorus trichloride in the presence of a base like triethylamine. beilstein-journals.org This reaction proceeds via a [4+1] cyclocondensation.

Another synthetic approach involves the 1,5-electrocyclization of a pyridinium dichlorophosphinomethylide intermediate. beilstein-journals.orgresearchgate.net This method has been used to generate 1,3-bis(alkoxycarbonyl)-2-phosphaindolizines. researchgate.net Given that alkyldichlorophosphines are analogous in reactivity to PCl₃ in such cyclization reactions, it is chemically plausible that (chloromethyl)dichlorophosphine could serve as the phosphorus source in similar synthetic strategies to yield phosphaindolizine skeletons bearing a chloromethyl group on the phosphorus atom. These resulting heterocycles could then be used as platforms for further functionalization. researchgate.net

Diazaphospholes are five-membered heterocyclic compounds containing two nitrogen atoms and one phosphorus atom. These heterocycles and their derivatives, such as diazaphospholium salts, are of interest for their potential applications as ligands in asymmetric synthesis and materials science. wustl.edu The synthesis of the diazaphosphole ring system can be achieved through the reaction of a dichlorophosphine with a suitable nitrogen-containing precursor. wustl.edu

For example, the condensation of a 1,2-dihydrazone or a related N,N'-difunctionalized hydrazine (B178648) derivative with a dichlorophosphine (R-PCl₂) provides a general route to the diazaphosphole core. In this context, (chloromethyl)dichlorophosphine could react with a substituted hydrazine to form a 1,2,3-diazaphosphole ring. The resulting diazaphosphole would feature a chloromethyl group attached to the phosphorus atom, which could be used for subsequent chemical modifications. Quaternization of the nitrogen or phosphorus atoms in the ring could then lead to the formation of diazaphospholium salts, which are being explored for their unique electronic and structural properties in materials science.

1,3-Azaphospholes are another class of five-membered P,N-heterocycles. Their synthesis often involves the formation of both a P-C and a P-N bond within a cyclic framework. While many syntheses of 1,3-benzoazaphosphole analogues start from precursors like 2-aminophenyl(phenyl)phosphine, which already contains the necessary P-C and N-C bonds of the final ring, alternative strategies rely on building the ring from simpler components. nih.govfrontiersin.orgfrontiersin.org

A general approach to forming such heterocycles involves the reaction of a dichlorophosphine with a molecule containing both an amino group and a nucleophilic carbon center, suitably positioned for cyclization. For instance, the reaction of an alkyldichlorophosphine with an ortho-aminophenol or a similar 1,2-amino-functionalized aromatic or aliphatic compound can lead to the formation of a 1,3-azaphosphole ring system. (Chloromethyl)dichlorophosphine could, in principle, be employed in such a reaction to yield a 1,3-azaphosphole with a chloromethyl substituent on the phosphorus atom. The reactivity of this group would allow for further derivatization, making it a potentially useful synthon in the construction of more complex phosphorus heterocycles. umsl.edu

Ligand Precursor for Coordination Chemistry

Phosphines are a cornerstone of coordination chemistry, serving as ligands for a vast array of metal catalysts used in organic synthesis. Alkyldichlorophosphines, including (chloromethyl)dichlorophosphine, are key intermediates in the synthesis of tertiary phosphine (B1218219) ligands. By reacting the P-Cl bonds with organometallic reagents, such as Grignard or organolithium reagents, the chlorine atoms can be replaced with various organic substituents. nih.govdur.ac.uk

The primary application of (chloromethyl)dichlorophosphine in this area is as a precursor to tertiary phosphine ligands. The dichlorophosphine itself is generally not used directly as a ligand in stable metal complexes. Instead, it is first converted into a tertiary phosphine of the type (CH₂Cl)PR¹R². This is typically achieved by reacting (chloromethyl)dichlorophosphine with two equivalents of an organometallic reagent (e.g., R¹MgBr), or sequentially with two different reagents (R¹MgBr followed by R²MgBr) to introduce diverse functionality.

Once synthesized, these tertiary phosphines, which contain the reactive chloromethyl handle, can be coordinated to a variety of transition metals, such as palladium, platinum, rhodium, iron, and nickel. dur.ac.ukle.ac.uk The resulting metal-phosphine complexes can exhibit catalytic activity or serve as precursors for more complex organometallic structures. The presence of the chloromethyl group on the ligand backbone allows for post-coordination modification, such as anchoring the complex to a solid support or linking it to other molecular fragments.

| Ligand Type | Synthetic Intermediate | Potential Metal Centers |

| Tertiary Phosphine | (CH₂Cl)PR¹R² | Pd, Pt, Rh, Ni, Fe |

| Bidentate Phosphine | R¹R²P-(CH₂)-PR³R⁴ | Pd, Pt, Rh |

This table illustrates the potential pathway from (chloromethyl)dichlorophosphine to metal complexes via tertiary phosphine intermediates.

(Chloromethyl)dichlorophosphine is a particularly valuable precursor for the synthesis of P-chiral phosphine ligands. A phosphorus atom becomes a stereocenter when it is bonded to three different substituents. In the case of (chloromethyl)dichlorophosphine, the chloromethyl group (CH₂Cl) serves as the first unique substituent.

The synthesis of a P-chiral phosphine from this precursor involves the sequential substitution of the two chlorine atoms with two different organic groups (R¹ and R²), where neither R¹ nor R² is a chloromethyl group. This is typically accomplished using different Grignard or organolithium reagents in a stepwise manner. nih.govnih.gov

General Synthetic Scheme for P-Chiral Phosphines

First Substitution: ClCH₂PCl₂ + R¹MgX → ClCH₂P(Cl)(R¹) + MgXCl

Second Substitution: ClCH₂P(Cl)(R¹) + R²MgX → ClCH₂P(R¹)(R²) + MgXCl

The resulting tertiary phosphine, (chloromethyl)P(R¹)(R²), is chiral at the phosphorus center. Such ligands are highly sought after for applications in asymmetric catalysis, where they can induce high levels of enantioselectivity in chemical transformations. nih.govresearchgate.netsemanticscholar.org The development of novel P-chiral ligands is a major focus in the field of catalysis, and precursors like (chloromethyl)dichlorophosphine provide a direct entry into this important class of molecules. nih.govsigmaaldrich.comresearchgate.net

| Precursor | Step 1 Reagent | Intermediate | Step 2 Reagent | Chiral Product |

| ClCH₂PCl₂ | R¹MgX | ClCH₂P(Cl)(R¹) | R²MgX | (CH₂Cl)P(R¹)(R²) |

| ClCH₂PCl₂ | Phenyl-Li | ClCH₂P(Cl)(Ph) | Methyl-MgBr | (CH₂Cl)P(Ph)(Me) |

| ClCH₂PCl₂ | Ethyl-MgBr | ClCH₂P(Cl)(Et) | Propyl-Li | (CH₂Cl)P(Et)(Pr) |

This interactive table demonstrates the synthetic pathway to P-chiral phosphine ligands starting from (chloromethyl)dichlorophosphine.

Role in Organocatalysis and Asymmetric Catalysis

Organocatalysis and asymmetric catalysis are fields that heavily rely on the design of chiral molecules to induce stereoselectivity in chemical reactions. Chiral phosphines, in particular, are a cornerstone of asymmetric transition-metal catalysis, and more recently, have been explored as organocatalysts themselves. These catalysts are prized for their ability to create specific stereoisomers of a target molecule, a critical consideration in the synthesis of pharmaceuticals and other fine chemicals.

Phosphonous dichlorides, as a class of compounds, are reactive intermediates that can be used to synthesize a variety of phosphine derivatives. In principle, (chloromethyl)phosphonous dichloride could serve as a precursor for the synthesis of novel chiral phosphine ligands. The presence of the chloromethyl group offers a site for further functionalization, which could be exploited to introduce chiral auxiliaries or to attach the phosphine to a larger scaffold.

However, a detailed search of scientific databases and chemical literature does not yield specific examples or in-depth studies where (chloromethyl)phosphonous dichloride is directly employed as an organocatalyst or as a key building block in the synthesis of ligands for asymmetric catalysis. The research in this area tends to focus on other, more established phosphine precursors. The inherent reactivity of the P-Cl bonds and the additional reactivity of the C-Cl bond in the chloromethyl group may present synthetic challenges that have led researchers to explore alternative starting materials.

Synthesis of Polyphosphanes via P-N/P-P Bond Metathesis

Polyphosphanes, which are compounds containing chains or rings of phosphorus atoms, are an area of active research due to their unique electronic and structural properties. One of the synthetic routes to these molecules is through P-N/P-P bond metathesis. This method involves the reaction of a compound with a P-N (phosphorus-nitrogen) bond with another compound containing a P-P (phosphorus-phosphorus) bond, resulting in an exchange of bonding partners to form new, more complex polyphosphanes. nih.gov

This synthetic strategy has been successfully employed to create unique polyphosphane structures. nih.gov The reaction of dichlorophosphines with silylated amines or other P-N reagents can be a viable route to form the necessary P-N precursors for such metathesis reactions. Theoretically, (chloromethyl)phosphonous dichloride could be utilized in this context. Its two P-Cl bonds could be selectively reacted to introduce nitrogen-based substituents, setting the stage for subsequent P-N/P-P bond metathesis.

Despite this theoretical potential, the scientific literature does not provide specific examples of (chloromethyl)phosphonous dichloride being used for the synthesis of polyphosphanes through this pathway. Research in the field of polyphosphane synthesis has explored a variety of other organophosphorus precursors, but the chloromethyl derivative does not appear to be a commonly used or reported starting material for this particular application. The reasons for this could range from its specific reactivity profile to the availability and utility of other, more suitable precursors.

Q & A

Q. What are the standard synthetic routes for preparing (chloromethyl)phosphonous dichloride, and how can reaction conditions be optimized to minimize byproducts?

Methodological Answer: The synthesis of (chloromethyl)phosphonous dichloride derivatives typically involves the reaction of phosphorus trichloride with chloromethyl-containing precursors under controlled conditions. For example, analogous compounds like methylphosphonous dichloride (CAS 676-83-5) are synthesized via nucleophilic substitution, where methyl groups react with PCl3 in anhydrous solvents . Optimization strategies include:

- Temperature control : Maintaining sub-ambient temperatures (e.g., −20°C) to suppress side reactions like oxidation or hydrolysis.

- Solvent selection : Using inert solvents (e.g., dichloromethane or hexane) to stabilize reactive intermediates.

- Stoichiometry : Precursor-to-PCl3 ratios of 1:1.2 to ensure complete conversion while avoiding excess reagent accumulation .

Q. What safety protocols are critical for handling (chloromethyl)phosphonous dichloride given its pyrophoric nature?

Methodological Answer: Pyrophoric hazards require stringent handling measures:

- Inert atmosphere : Use gloveboxes or Schlenk lines under nitrogen/argon to prevent spontaneous ignition .

- Quenching protocols : Pre-plan neutralization with dry sand or specialized agents (e.g., alcohol-free absorbents) for spills.

- Personal protective equipment (PPE) : Flame-resistant lab coats, face shields, and neoprene gloves to mitigate exposure risks .

Q. Which spectroscopic techniques are most effective for characterizing (chloromethyl)phosphonous dichloride?

Methodological Answer:

- <sup>31</sup>P NMR : Primary tool for confirming phosphorus oxidation state and bonding environment (δ ≈ 100–150 ppm for P-Cl bonds) .

- IR spectroscopy : Peaks at 450–550 cm<sup>−1</sup> (P-Cl stretching) and 750–800 cm<sup>−1</sup> (C-Cl) validate functional groups .

- Mass spectrometry (EI-MS) : Molecular ion clusters (e.g., [M]<sup>+</sup> at m/z 162–165 for methyl analogs) confirm molecular weight .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported reactivity of (chloromethyl)phosphonous dichloride across different synthetic pathways?

Methodological Answer: Discrepancies often arise from impurities (e.g., hydrolyzed P=O byproducts) or solvent effects. Strategies include:

- Comparative kinetic studies : Monitor reaction progress via <sup>31</sup>P NMR to identify intermediates .

- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) to predict steric/electronic effects of the chloromethyl group on reactivity .

- Cross-validation : Replicate syntheses using alternative precursors (e.g., chloromethylsilanes vs. Grignard reagents) to isolate variables .

Q. What experimental design principles apply to using (chloromethyl)phosphonous dichloride in cycloaddition reactions?

Methodological Answer: As a dienophile in Diels-Alder reactions:

- Catalyst selection : Lewis acids (e.g., AlCl3) enhance electrophilicity of the phosphorus center .

- Solvent polarity : Low-polarity solvents (e.g., toluene) favor [4+2] cycloaddition over competing nucleophilic pathways.

- Temperature gradients : Stepwise heating (e.g., 0°C → 60°C) to control regioselectivity and prevent thermal decomposition .

Q. How can researchers address conflicting data on the stability of (chloromethyl)phosphonous dichloride derivatives in aqueous environments?

Methodological Answer: Contradictory stability reports may stem from trace moisture levels or pH variations. Mitigation approaches:

- Controlled hydrolysis studies : Use Karl Fischer titration to quantify H2O content in solvents .

- pH-dependent kinetics : Monitor degradation rates via UV-Vis (λ = 250–300 nm for P-Cl bond cleavage) under buffered conditions (pH 2–12) .

- Comparative analysis : Contrast stability of (chloromethyl)- analogs with ethyl- or phenyl-substituted derivatives to isolate steric/electronic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.